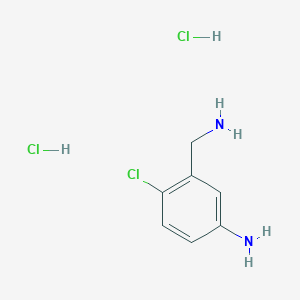
3-(Aminomethyl)-4-chloroaniline dihydrochloride
カタログ番号 B2382314
CAS番号:
2230803-93-5
分子量: 229.53
InChIキー: CYDBHKHMWWADKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-chloroaniline dihydrochloride (also known as S-(-)-3-(Aminomethyl)-4-chlorobenzylamine dihydrochloride) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Photochemical Generation and Reactivity
- 4-Chloroaniline, related to 3-(Aminomethyl)-4-chloroaniline dihydrochloride, has been studied for its photochemical properties. When irradiated in polar solvents, it generates triplet phenyl cations, which can react with various substrates forming different products (Guizzardi et al., 2001).
Biodegradation of Chloroanilines
- Chloroanilines, including 3,4-dichloroaniline, are used in various industries, but are toxic and persistent pollutants. Research has isolated bacteria capable of degrading these compounds, which is crucial for bioremediation strategies (Kang & Kim, 2007).
Synthesis of Chemical Compounds
- The compound has applications in the synthesis of various chemical compounds, such as 1,6-hexanedione dihydrochlorides and related structures, useful in pharmaceutical chemistry (Agababyan et al., 2002).
Reductive Dehalogenation in Environmental Remediation
- Studies on chloroaniline-based compounds, including 3,4-dichloroaniline, have shown their biodegradation under certain conditions, which is significant for remediating contaminated environments (Kuhn & Suflita, 1989).
Electrochemical Studies
- Electrochemical studies of chloroanilines have provided insights into their behavior and potential applications in electrochemical processes (Kádár et al., 2001).
Photovoltaic Applications
- Derivatives of chloroanilines have been investigated for their use in organic–inorganic photodiode fabrication, highlighting their potential in the field of renewable energy (Zeyada et al., 2016).
Agricultural Impact Studies
- The uptake and impact of dichloroaniline on crops like maize under different environmental conditions have been studied, important for understanding its environmental and agricultural implications (Droulia & Odos, 2013).
特性
IUPAC Name |
3-(aminomethyl)-4-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-2-1-6(10)3-5(7)4-9;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBHKHMWWADKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-chloroaniline dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

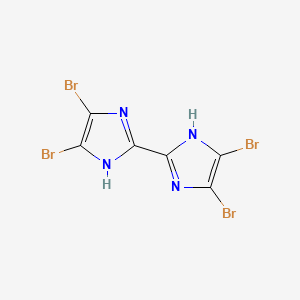
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
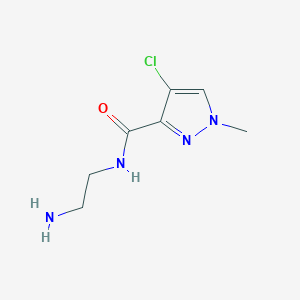

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)
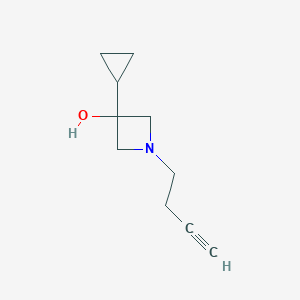
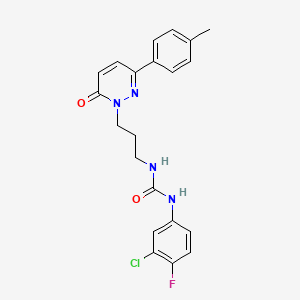
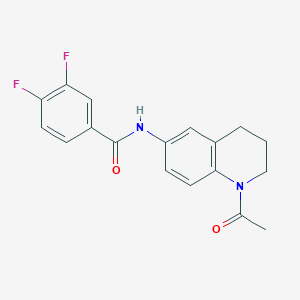
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)
![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)
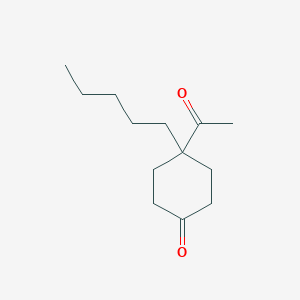
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)